molecular formula C15H18BNO3 B11755142 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol

Cat. No.: B11755142
M. Wt: 271.12 g/mol
InChI Key: FYIDLDHMVNOJMW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol is an organic compound that features a quinoline core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of quinoline using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents, used in borylation reactions.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester with a pyridine core, used in similar synthetic applications.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol is unique due to its quinoline core, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the quinoline moiety can interact with biological targets or participate in specific chemical reactions.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-4-one

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)10-5-6-12-11(9-10)13(18)7-8-17-12/h5-9H,1-4H3,(H,17,18)

InChI Key

FYIDLDHMVNOJMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CC3=O

Origin of Product

United States

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